
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one is a chemical compound that has been studied extensively in scientific research. It is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has been found to have various biological activities and has been used in several scientific studies.
Scientific Research Applications
Anti-Inflammatory Activity
- Synthesis and Anti-Inflammatory Activity : Compounds including 2-methyl-3-(substituted-arylidene-amino)-substituted-3H-quinazolin-4-ones exhibited significant anti-inflammatory activity. One compound in particular showed comparable activity to standard drugs at various doses (Kumar & Rajput, 2009).
Anticancer Activity
- Synthesis and Anticancer Activity : A study synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro and in vivo anticancer activity. Some compounds demonstrated significant efficacy in preventing tumor growth in mice (Joseph et al., 2010).
- Antitubercular Activity : A series of pyrazole–quinazolinone hybrid analogs were synthesized, and some showed excellent antitubercular activity in vitro with high percentage inhibition of Mycobacterium tuberculosis (Pandit & Dodiya, 2012).
- Novel Nonclassical Reversed Bridge Quinazoline Antifolates : These compounds were synthesized as inhibitors of thymidylate synthase and investigated for their potential as antitumor agents (Gangjee et al., 2000).
- Cytotoxic Activity of Polyphenolic Derivatives : Derivatives of quinazolin-4(3H)-one, when combined with polyphenolic compounds, displayed significant cytotoxicity against cancer cell lines while being compatible with normal cells (Pele et al., 2022).
Antimicrobial Activity
- Antimicrobial Agents : A study synthesized and screened quinazoline derivatives for antimicrobial activity. The compounds showed a broad spectrum of activity against various microorganisms (Buha et al., 2012).
DNA Binding and Nuclease Activity
- Oxovanadium Complexes with Bidentate N, O Ligands : These complexes, including a derivative of 2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, demonstrated strong DNA binding and nuclease activity, indicating potential as DNA cleaving agents (Prasad et al., 2011).
Analgesic and Anti-Inflammatory Agents
- New Analgesic and Anti-Inflammatory Agents : Synthesis of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones showed significant analgesic and anti-inflammatory activities, with some compounds demonstrating moderate to high efficacy compared to standard drugs (Alagarsamy et al., 2008).
Synthesis and Characterization
- Large Scale Process for Thymitaq : Describes the large-scale manufacturing process of an anticancer agent, highlighting the synthetic route and chemical steps involved (Malmgren et al., 2008).
properties
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-17-14-7-3-2-6-13(14)15(19)18(11)10-12-5-4-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOKVQWSZRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)
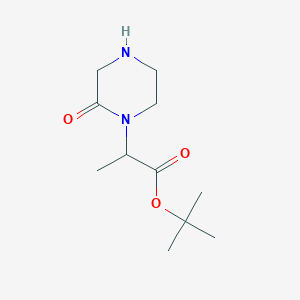
![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)

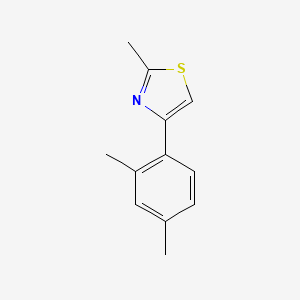
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2439651.png)
![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)
![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)
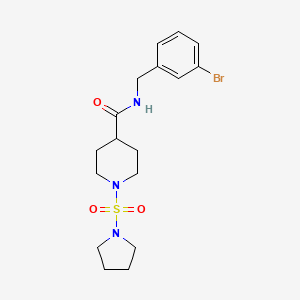
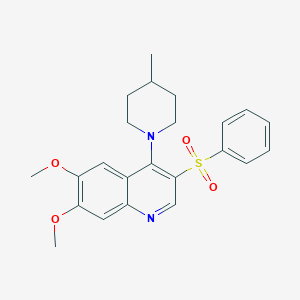
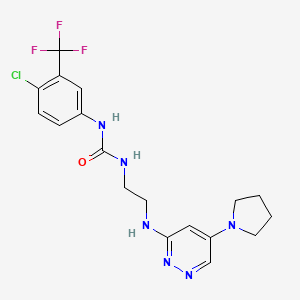
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)